Bienvenue dans la boutique en ligne BenchChem!

Ajugol

Pharmacokinetics Oral bioavailability Iridoid absorption

Ajugol (CAS 52949-83-4), also known as Leonuride, is an iridoid glycoside (C15H24O9, MW 348.35) isolated from Rehmannia glutinosa, Leonurus japonicus, Ajuga reptans, and related Lamiaceae/Scrophulariaceae species. It is structurally characterized by a cyclopentane-fused pyran ring with a glucose moiety at C-1.

Molecular Formula C15H24O9
Molecular Weight 348.34 g/mol
CAS No. 52949-83-4
Cat. No. B1649355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjugol
CAS52949-83-4
Molecular FormulaC15H24O9
Molecular Weight348.34 g/mol
Structural Identifiers
SMILESCC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O
InChIInChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1
InChIKeyOUJVIWOUXFHELC-ZDSSIQEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajugol CAS 52949-83-4: Iridoid Glycoside Baseline for Scientific Procurement


Ajugol (CAS 52949-83-4), also known as Leonuride, is an iridoid glycoside (C15H24O9, MW 348.35) isolated from Rehmannia glutinosa, Leonurus japonicus, Ajuga reptans, and related Lamiaceae/Scrophulariaceae species [1]. It is structurally characterized by a cyclopentane-fused pyran ring with a glucose moiety at C-1. As a naturally occurring monoterpenoid, ajugol has demonstrated autophagy-activating, anti-inflammatory, hepatoprotective, and trypanocidal activities across multiple in vitro and in vivo models [2]. Its structural analogs in the iridoid class—including catalpol, aucubin, harpagide, and 8-O-acetylharpagide—share the core scaffold but diverge substantially in pharmacokinetic behavior, target engagement, and cytotoxicity profile, making compound-level selection critical for reproducible research outcomes [3].

Why Ajugol Cannot Be Interchanged with Other Iridoid Glycosides in Research Procurement


Despite sharing the iridoid scaffold with catalpol, aucubin, and harpagide, ajugol exhibits a distinct combination of pharmacokinetic magnitude, mechanistic pathway engagement, and cytotoxicity profile that precludes generic substitution. Head-to-head rat pharmacokinetic data show that after equivalent oral dosing, systemic exposure (AUC) of catalpol is approximately 19-fold higher than that of ajugol, meaning that in vivo study designs substituting one for the other would produce non-comparable exposure levels [1]. In a direct comparative neuroprotection panel of eight iridoids in PC12 cells, ajugol, aucubin, and rehmannioside C were explicitly ranked as having weaker protective effects than catalpol, genipin, geniposide, geniposidic acid, and rehmannioside D [2]. Conversely, ajugol possesses a TFEB-mediated autophagy activation mechanism not reported for harpagide or 8-O-acetylharpagide, which instead carries notable cytotoxicity against human A431 skin carcinoma cells (ED50 310 µM) [3]. These orthogonal differences in exposure, neuroprotective rank, and cytotoxicity collectively mean that substituting ajugol with any single in-class analog would yield fundamentally different experimental outcomes.

Ajugol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with In-Class Iridoid Analogs


Systemic Exposure Deficit: Ajugol vs. Catalpol Pharmacokinetics After Oral Radix Rehmanniae Extract in Rats

In a direct head-to-head rat pharmacokinetic study following oral administration of 6 g/kg Radix Rehmanniae water extract, catalpol achieved a Cmax of 2349.05 ± 1438.34 ng/mL and AUC0-∞ of 4407.58 ± 2734.89 ng·h/mL, whereas ajugol reached only 104.25 ± 82.05 ng/mL (Cmax) and 226.66 ± 188.38 ng·h/mL (AUC0-∞) [1]. This represents an approximately 22.5-fold higher Cmax and 19.4-fold higher AUC for catalpol relative to ajugol, despite both sharing the same tmax of 1.00 h and comparable elimination half-lives (catalpol 0.86 ± 0.32 h; ajugol 0.96 ± 0.37 h). Additionally, in a separate simultaneous LC-ESI-MS/MS pharmacokinetic study of purified iridoid administration, catalpol was detected in rat brain while ajugol was not, suggesting differential tissue distribution [2].

Pharmacokinetics Oral bioavailability Iridoid absorption

Neuroprotective Efficacy Ranking: Ajugol Among the Weakest of Eight Iridoids in CORT-Injured PC12 Cells

In a direct comparative study of eight iridoid components (catalpol CAT, genipin GE, geniposide GEN, geniposidic acid GPA, aucubin AU, ajugol AJU, rehmannioside C RC, rehmannioside D RD) tested in parallel on corticosterone-induced PC12 cell injury, the MTT assay and flow cytometry showed all eight compounds improved cell viability, inhibited apoptosis, reduced intracellular ROS, and elevated mitochondrial membrane potential. However, the authors explicitly stated: 'Among them, AU, AJU, and RC had a weaker effect' compared to the other five iridoids [1]. PCA score plots further confirmed that the AJU treatment group remained metabolically closer to the model (injured) group than groups treated with CAT, GE, GEN, GPA, or RD. A total of 38 metabolites were identified as potential biomarkers across all treatment groups, with 23 common to all eight iridoids, but the magnitude of metabolic normalization was compound-specific.

Neuroprotection PC12 cells Cell metabolomics

Cytotoxicity Differential: Ajugol's Favorable Profile vs. 8-O-Acetylharpagide in Human Cell Lines

Cross-study comparison of cytotoxicity profiles reveals a stark contrast between ajugol and its close iridoid analog 8-O-acetylharpagide. In MTT assays against a panel of five human cell lines (A2780 ovarian, BGC823 gastric, HT-29 colon, A549 lung, Bel7402 liver), ajugol exhibited IC50 values >10,000 nM across all lines, indicating negligible cytotoxicity . In contrast, 8-O-acetylharpagide demonstrated significant cytotoxicity against the human A431 skin carcinoma cell line with an ED50 of 310 ± 116 µM, approximately 7-fold less potent than the positive control fluorouracil (ED50 44 µM) but nevertheless cytotoxic at achievable concentrations [1]. Furthermore, 8-O-acetylharpagide was found to be inactive as an antiplasmodial agent even at 500 µM, meaning its only in vitro activity was cytotoxicity [1]. While these data come from different studies using different cell lines, the pattern is consistent: ajugol shows broad cellular tolerability, whereas 8-O-acetylharpagide carries a cytotoxic liability that must be accounted for in any cell-based assay design.

Cytotoxicity Safety profiling Iridoid selectivity

TFEB-Mediated Autophagy Activation: A Mechanistic Differentiator Not Shared by Harpagide or 8-O-Acetylharpagide

Ajugol has been demonstrated to activate TFEB (transcription factor EB)-mediated autophagy and lysosomal biogenesis in multiple disease-relevant models. In chondrocytes, 50 µM ajugol treatment activated TFEB nuclear translocation, alleviated ER stress-induced apoptosis, and reduced ECM degradation induced by TBHP, with in vivo confirmation via 50 mg/kg intraperitoneal injection in a mouse destabilization of the medial meniscus (DMM) osteoarthritis model [1]. In a high-fat diet-induced NAFLD mouse model, ajugol promoted TFEB-mediated lysosomal biogenesis and autophagosome-lysosome fusion, improving hepatic steatosis; siRNA knockdown of TFEB fully abrogated these effects, confirming target specificity [2]. In contrast, a comprehensive literature search finds no published evidence that harpagide or 8-O-acetylharpagide activate TFEB-mediated autophagy. Harpagide's reported mechanisms center on anti-inflammatory signaling (NF-κB, MAPK pathways), while 8-O-acetylharpagide has been studied primarily for anti-tumor and anti-viral effects without autophagy pathway engagement [3]. This mechanistic divergence means ajugol is the appropriate procurement choice for autophagy/lysosomal biogenesis research, a pathway not addressable by harpagide or its 8-O-acetyl derivative.

Autophagy TFEB Lysosomal biogenesis

Trypanocidal Activity Spectrum: Ajugol vs. Co-Isolated Iridoids from Scrophularia lepidota

In a direct phytochemical and bioactivity study of Scrophularia lepidota roots, 10 iridoids and one phenylethanoid glycoside were isolated and tested in parallel against Trypanosoma brucei rhodesiense. Ajugol (compound 6) showed trypanocidal activity within the IC50 range of 29.3–73.0 μg/mL, a range shared by all tested pure compounds except the rhamnopyranosyl-aucubin derivative sinuatol (compound 4), which was inactive [1]. However, ajugol was not the most potent anti-protozoal compound in this panel: the new compound scrolepidoside (compound 9) was most potent against Leishmania donovani (IC50 6.1 μg/mL), and only the iridoid-related aglycone (compound 10) showed dual anti-plasmodial (IC50 40.6 μg/mL) and plasmodial FabI enzyme inhibitory (IC50 100 μg/mL) activity [1]. This within-study comparison places ajugol's trypanocidal activity as moderate and non-selective among the iridoid class, with no FabI inhibitory activity. For anti-trypanosomal research, ajugol represents a moderately active iridoid scaffold but is not differentiated within-class for potency; its procurement value in this indication lies in its availability as a structurally well-characterized, non-cytotoxic iridoid reference compound for structure-activity relationship (SAR) studies.

Trypanocidal Anti-protozoal Neglected tropical diseases

Ajugol Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Autophagy-Lysosomal Pathway Research in Osteoarthritis and NAFLD Models

Ajugol is the iridoid of choice for studies investigating TFEB-mediated autophagy and lysosomal biogenesis. Validated in both in vitro (50 µM in chondrocytes and hepatocytes) and in vivo (50 mg/kg i.p. in DMM mouse OA model; oral in HFD-induced NAFLD mouse model) settings, ajugol's TFEB-dependent mechanism has been confirmed by siRNA knockdown experiments showing complete abrogation of effect upon TFEB silencing [1][2]. This pathway is not addressed by harpagide or 8-O-acetylharpagide, making ajugol the only procurement option for autophagy-focused iridoid studies. Researchers should budget for compound quantities sufficient for chronic in vivo dosing at 50 mg/kg and confirm compound identity by HPLC (purity ≥98%) and NMR prior to use.

In Vivo Pharmacology Requiring Iridoid Exposure Profiling in Rodent Models

When designing rodent pharmacokinetic or pharmacodynamic studies involving iridoid glycosides, ajugol's well-characterized PK profile provides a defined baseline. Its Cmax (~104 ng/mL), AUC (~227 ng·h/mL), and t1/2 (~0.96 h) after oral Radix Rehmanniae extract administration are documented alongside catalpol in the same study, enabling rational dose selection [1]. Researchers may select ajugol specifically when a lower-exposure, rapidly cleared iridoid is desired for mechanistic studies, or conversely exclude it in favor of catalpol when high systemic exposure is required. The availability of a validated simultaneous LC-ESI-MS/MS method (LLOQ 1 ng/mL) for aucubin, ajugol, and catalpol facilitates bioanalytical support for such studies [2].

Cytotoxicity-Sensitive Cell-Based Screening Campaigns

For high-throughput or medium-throughput cell-based phenotypic screening where compound cytotoxicity is a major exclusion criterion, ajugol offers a favorable baseline: IC50 > 10,000 nM against five diverse human cell lines (A2780, BGC823, HT-29, A549, Bel7402) [1]. This profile contrasts with 8-O-acetylharpagide, which is cytotoxic to A431 cells at 310 µM and would trigger false-positive hits in cytotoxicity-sensitive assays [2]. Procurement of ajugol as an iridoid class reference compound in screening decks allows researchers to attribute any observed cellular effects to mechanism-specific activity rather than non-selective cytotoxicity, provided that dose-response curves remain below the 10 µM threshold.

Iridoid Structure-Activity Relationship (SAR) Studies in Anti-Protozoal Drug Discovery

Ajugol serves as a moderate-activity, structurally well-defined iridoid reference scaffold for SAR studies targeting Trypanosoma brucei rhodesiense (IC50 range 29.3–73.0 μg/mL) [1]. Its co-isolation with nine other iridoids from Scrophularia lepidota in a single phytochemical study provides a natural comparator panel for systematic SAR exploration of the iridoid core. Researchers procuring ajugol for anti-trypanosomal SAR should note that its activity is class-typical and non-selective within the iridoid panel; the differentiation value lies in using ajugol as a constant-structure backbone for semi-synthetic modification aimed at improving potency toward the sub-10 μg/mL range achieved by the most active co-isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ajugol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.